molecular formula C12H16O3 B181888 (3-(Benzyloxymethyl)oxetan-3-YL)methanol CAS No. 142731-84-8

(3-(Benzyloxymethyl)oxetan-3-YL)methanol

Cat. No. B181888
M. Wt: 208.25 g/mol
InChI Key: PFAOCCHUFUFDJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-(Benzyloxymethyl)oxetan-3-YL)methanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of (3-(Benzyloxymethyl)oxetan-3-YL)methanol involves the hydrolysis of the benzyl ether group by enzymes present in the body. This hydrolysis releases the active drug, which can then exert its pharmacological effects.

Biochemical And Physiological Effects

Studies have shown that (3-(Benzyloxymethyl)oxetan-3-YL)methanol has low toxicity and is well tolerated in vivo. The compound has been shown to have good bioavailability and can be administered orally or intravenously. The pharmacological effects of the active drug released from the prodrug depend on the nature of the drug.

Advantages And Limitations For Lab Experiments

(3-(Benzyloxymethyl)oxetan-3-YL)methanol has several advantages for lab experiments. The compound is stable and can be stored for long periods without degradation. The synthesis method is simple and can be easily scaled up for large-scale production. However, the compound has some limitations, such as the need for enzymatic hydrolysis to release the active drug, which can be a limiting factor in some applications.

Future Directions

There are several future directions for the research on (3-(Benzyloxymethyl)oxetan-3-YL)methanol. One direction is to investigate the use of the compound in targeted drug delivery systems for cancer treatment. Another direction is to explore the potential of the compound in the development of prodrugs for the treatment of neurological disorders. Additionally, the synthesis method can be optimized to improve the yield and purity of the compound.
Conclusion:
In conclusion, (3-(Benzyloxymethyl)oxetan-3-YL)methanol is a promising compound with potential applications in drug delivery systems. The synthesis method is simple and yields high purity and high yield of the compound. The compound has low toxicity and good bioavailability, making it an ideal candidate for targeted drug delivery systems. Further research is needed to explore the potential of (3-(Benzyloxymethyl)oxetan-3-YL)methanol in various fields, including cancer treatment and neurological disorders.

Synthesis Methods

The synthesis of (3-(Benzyloxymethyl)oxetan-3-YL)methanol involves the reaction of 3-chloromethyl oxetane with benzyl alcohol in the presence of a base catalyst. The resulting product is then purified using column chromatography. This method has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

(3-(Benzyloxymethyl)oxetan-3-YL)methanol has been extensively studied for its potential applications in drug delivery systems. The compound can be used as a prodrug, which is a biologically inactive compound that can be converted into an active drug in the body. This property of (3-(Benzyloxymethyl)oxetan-3-YL)methanol makes it an ideal candidate for targeted drug delivery systems. The prodrug can be designed to release the active drug at the targeted site, reducing the side effects associated with traditional drug delivery systems.

properties

CAS RN

142731-84-8

Product Name

(3-(Benzyloxymethyl)oxetan-3-YL)methanol

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

[3-(phenylmethoxymethyl)oxetan-3-yl]methanol

InChI

InChI=1S/C12H16O3/c13-7-12(9-15-10-12)8-14-6-11-4-2-1-3-5-11/h1-5,13H,6-10H2

InChI Key

PFAOCCHUFUFDJZ-UHFFFAOYSA-N

SMILES

C1C(CO1)(CO)COCC2=CC=CC=C2

Canonical SMILES

C1C(CO1)(CO)COCC2=CC=CC=C2

synonyms

(3-(BENZYLOXYMETHYL)OXETAN-3-YL)METHANOL

Origin of Product

United States

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